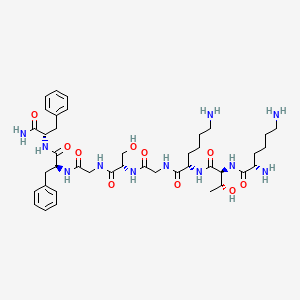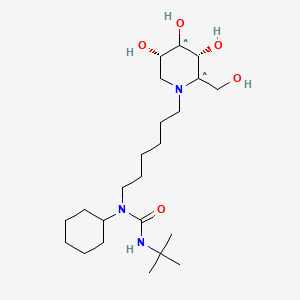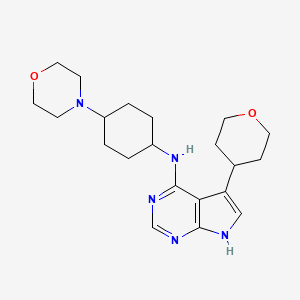
Irak4-IN-28
Overview
Description
AZ1495 is a potent, orally active inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). It is a weak base with favorable physicochemical and kinase selectivity for both IRAK4 and IRAK1. The compound has shown significant potential in the research of diffuse large B-cell lymphoma (DLBCL) due to its ability to inhibit IRAK4 with an IC50 value of 0.005 micromolar and IRAK1 with an IC50 value of 0.023 micromolar .
Scientific Research Applications
AZ1495 has a wide range of scientific research applications, particularly in the fields of immunology, inflammation, and oncology. It is used to study the inhibition of IRAK4 and its effects on NF-κB activation, which is crucial in the pathogenesis of various cancers, including DLBCL. The compound has also been used in combination with other inhibitors, such as Bruton’s tyrosine kinase (BTK) inhibitors, to enhance its efficacy in inducing cell death in lymphoma cell lines .
Mechanism of Action
AZ1495 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of interleukin-1 receptors and toll-like receptors. This inhibition prevents the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses. By blocking NF-κB activation, AZ1495 reduces the expression of pro-inflammatory cytokines and induces apoptosis in cancer cells .
Safety and Hazards
Preparation Methods
The synthesis of AZ1495 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solutions in dimethyl sulfoxide (DMSO) and as a solid .
Chemical Reactions Analysis
AZ1495 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on kinase activity. The compound exhibits kinase selectivity for IRAK4 and IRAK1, with IC50 values of 0.005 micromolar and 0.023 micromolar, respectively. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and induces cell death in specific cell lines .
Comparison with Similar Compounds
AZ1495 is unique in its high selectivity and potency for IRAK4 inhibition. Similar compounds include other IRAK4 inhibitors such as IRAK4-IN-24, PROTAC IRAK4 degrader-8, and IRAK4-IN-28. These compounds also target IRAK4 but may differ in their selectivity, potency, and pharmacokinetic properties .
properties
IUPAC Name |
N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYXMINSBMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



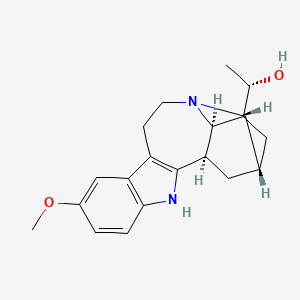
![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)

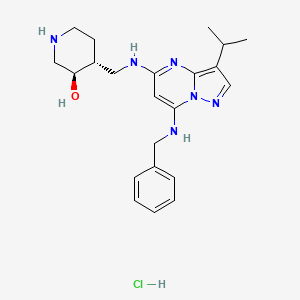


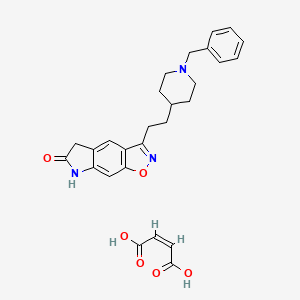
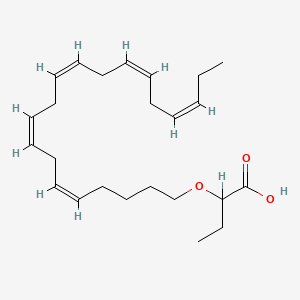
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

